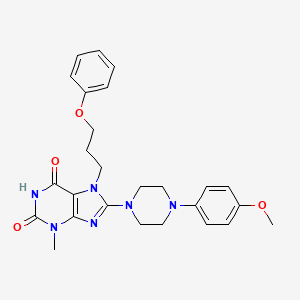![molecular formula C13H11F3N2O4S2 B2914519 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid CAS No. 685837-06-3](/img/structure/B2914519.png)
4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is a complex organic compound characterized by its unique structure, which includes a thienyl group, a trifluoromethyl group, and a sulfonyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid typically involves multiple steps, starting with the construction of the pyrimidinyl core. One common approach is the reaction of 2-thienylamine with a trifluoromethylating agent to form 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-amine, followed by sulfonylation and subsequent esterification to introduce the butanoic acid moiety.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or strong bases.
Major Products Formed:
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Alcohols or amines can be produced.
Substitution: Various substituted pyrimidines or thienyl derivatives can result.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid can be used as a probe to study enzyme activities or as a building block for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-amine
2-Thenoyltrifluoroacetone
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione
Uniqueness: 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid stands out due to its combination of functional groups, which provides it with unique chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)10-7-8(9-3-1-5-23-9)17-12(18-10)24(21,22)6-2-4-11(19)20/h1,3,5,7H,2,4,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGROMBXKMNTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2914437.png)




![2,3-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2914444.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2914445.png)




![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)

